2-Octenedioic acid

Catalog No.
S1799979
CAS No.
124791-62-4
M.F
C₈H₁₂O₄
M. Wt
172.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octenedioic acid

CAS Number

124791-62-4

Product Name

2-Octenedioic acid

IUPAC Name

(E)-oct-2-enedioic acid

Molecular Formula

C₈H₁₂O₄

Molecular Weight

172.18

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3+

SMILES

C(CCC(=O)O)CC=CC(=O)O

Biomarker for Fatty Acid Metabolism Disorders

Studies have shown that 2-octenedioic acid is present in the urine of individuals with abnormal fatty acid metabolism, particularly those with medium-chain acyl-CoA dehydrogenase deficiency (MCAD) PubChem: . MCAD is an inherited disorder that affects the body's ability to break down certain fats for energy. Elevated levels of 2-octenedioic acid in urine can be a biomarker used in the diagnosis of MCAD HMDB: .

2-Octenedioic acid, also known as 2-octenedioate, is a dicarboxylic fatty acid characterized by the presence of two carboxylic acid groups and a double bond between the second and third carbon atoms in its chain. Its chemical formula is C8H12O4C_8H_{12}O_4, and it falls under the category of medium-chain fatty acids, which typically contain between four to twelve carbon atoms in their aliphatic tails . This compound exists primarily in two isomeric forms: the cis and trans configurations, with the trans form being more prevalent in nature .

Typical of dicarboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide when heated or treated with strong bases.
  • Hydrogenation: The addition of hydrogen across the double bond can convert it into a saturated dicarboxylic acid.

These reactions are crucial for its applications in organic synthesis and industrial processes .

Biologically, 2-octenedioic acid has been identified in several organisms, including Euglena gracilis, where it plays a role in lipid metabolism. It is involved in lipid peroxidation processes and cellular signaling pathways, indicating potential roles in metabolic regulation and cellular responses to oxidative stress . Its unique structure allows it to interact with various biological systems, influencing metabolic pathways.

2-Octenedioic acid can be synthesized through several methods:

  • Oxidation of Fatty Acids: Starting from octenoic acids, oxidation can introduce additional carboxylic groups.
  • Chemical Synthesis: Utilizing specific reagents that facilitate the formation of dicarboxylic acids from simpler precursors.
  • Biotechnological Methods: Employing microbial fermentation processes that utilize certain strains capable of producing this compound from carbohydrates or lipids .

The applications of 2-octenedioic acid are diverse:

  • Food Industry: Used as a flavoring agent due to its unique taste profile.
  • Cosmetics: Incorporated into formulations for its emollient properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses related to its biological activity.
  • Polymer Chemistry: Serves as a monomer in the production of biodegradable polymers and other materials .

Interaction studies have shown that 2-octenedioic acid can influence various biochemical pathways. Its role in lipid metabolism suggests interactions with enzymes involved in fatty acid synthesis and degradation. Furthermore, its presence can modulate cell signaling pathways related to inflammation and oxidative stress responses, making it a compound of interest for further research in metabolic diseases and aging .

Several compounds are structurally or functionally similar to 2-octenedioic acid. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
2-Octenoic AcidC8H14O2C_8H_{14}O_2Monounsaturated fatty acid; single double bond
Oxalic AcidC2H2O4C_2H_2O_4Dicarboxylic acid; smaller chain length
Maleic AcidC4H4O4C_4H_4O_4Dicarboxylic acid; cis configuration
Fumaric AcidC4H4O4C_4H_4O_4Dicarboxylic acid; trans configuration
Sebacic AcidC10H18O4C_{10}H_{18}O_4Dicarboxylic acid; longer carbon chain

Uniqueness

2-Octenedioic acid is unique due to its medium-chain length combined with the presence of a double bond and two carboxylic groups. This dual functionality allows it to participate in both hydrophobic interactions typical of fatty acids and polar interactions due to its carboxyl groups, making it versatile for various applications across different fields .

XLogP3

0.9

Wikipedia

2-Octenedioic acid

Dates

Modify: 2024-04-14

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